Desmethylcarvedilol

Beschreibung

Eigenschaften

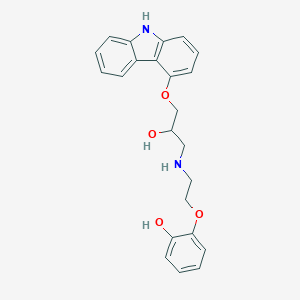

IUPAC Name |

2-[2-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O4/c26-16(14-24-12-13-28-21-10-4-3-9-20(21)27)15-29-22-11-5-8-19-23(22)17-6-1-2-7-18(17)25-19/h1-11,16,24-27H,12-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAUKPPPYYOKVQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=CC=C3OCC(CNCCOC4=CC=CC=C4O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60993727 | |

| Record name | 2-[2-({3-[(9H-Carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60993727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72956-44-6 | |

| Record name | Desmethylcarvedilol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072956446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[2-({3-[(9H-Carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60993727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-DESMETHYLCARVEDILOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W0HIU4LI95 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Reaction Conditions and Optimization

Boron tribromide (BBr₃) is the most widely employed reagent for the demethylation of carvedilol to O-desmethylcarvedilol. The reaction typically proceeds in dichloromethane (DCM) at low temperatures (0–5°C) to mitigate side reactions. Key parameters include:

-

Stoichiometry : 2–3 equivalents of BBr₃ relative to carvedilol.

-

Solvent : Anhydrous DCM ensures optimal solubility and reactivity.

-

Reaction Time : 8–12 hours, with progress monitored via HPLC or TLC.

Example Procedure :

A solution of carvedilol (1.5 mmol) in DCM (5 mL) is treated with BBr₃ (3.0 mmol) at 0°C under nitrogen. After stirring for 12 hours, the mixture is quenched with saturated NaHCO₃, extracted, and purified to yield O-desmethylcarvedilol (84% yield).

Mechanistic Insights

The demethylation follows an Sₙ2 mechanism:

Purity and Side Reactions

Crude yields exceed 80%, with purity >98% after recrystallization in ethyl acetate. Side reactions, such as over-bromination, are minimized by strict temperature control.

Alternative Demethylation Agents

Aluminum Chloride (AlCl₃)

AlCl₃ offers a less moisture-sensitive alternative. Reactions in acetonitrile at 80–85°C for 8–12 hours achieve comparable yields (~75%). However, AlCl₃ requires rigorous anhydrous conditions and is less selective than BBr₃.

Acidic Lithium Bromide (LiBr/HCl)

A scalable method involves LiBr in concentrated HCl (1.5 M) at 110°C for 2 hours. This approach, initially developed for lignin-derived aromatics, achieves 96% yield for S-type substrates (e.g., 4-propylsyringol) but is less efficient for G-type analogs like carvedilol (72% yield).

Key Advantages :

-

Cost-Effectiveness : LiBr is cheaper and recyclable.

-

Scalability : Suitable for industrial production due to mild conditions.

Industrial-Scale Production Considerations

Catalytic Hydrogenation

Patents describe carvedilol synthesis using palladium on carbon (Pd/C) for methoxy group removal. Adapting this for O-desmethylcarvedilol requires optimizing hydrogen pressure (1–3 atm) and temperature (50–70°C) to prevent over-reduction.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Desmethylcarvedilol durchläuft verschiedene chemische Reaktionen, darunter:

Reduktion: Diese Reaktion beinhaltet die Aufnahme von Elektronen oder Wasserstoffatomen, typischerweise unter Verwendung von Reduktionsmitteln.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Reagenzien sind Wasserstoffperoxid und molekularer Sauerstoff, oft in Gegenwart von Katalysatoren.

Reduktion: Häufige Reagenzien sind Natriumborhydrid und Lithiumaluminiumhydrid.

Substitution: Häufige Reagenzien sind Halogene und Alkylierungsmittel.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise die Oxidation von this compound Hydroxy-Metaboliten produzieren, während Substitutionsreaktionen verschiedene funktionelle Gruppen in das Molekül einführen können .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

O-Desmethylcarvedilol exhibits pharmacological properties similar to its parent compound, carvedilol. Its mechanism of action involves:

- Beta-Adrenergic Receptor Blockade : It inhibits beta-adrenergic receptors, leading to reduced heart rate and myocardial contractility.

- Alpha1-Adrenergic Receptor Blockade : This results in vasodilation and decreased peripheral vascular resistance, contributing to its effectiveness in managing cardiovascular conditions.

Case Study: Pharmacokinetics and Pharmacodynamics

A study involving population pharmacokinetic-pharmacodynamic modeling highlighted the influence of genetic polymorphisms on the metabolism of carvedilol and its metabolites, including O-desmethylcarvedilol. The research demonstrated how variations in the CYP2D6 enzyme affected drug clearance and therapeutic outcomes, emphasizing the importance of individualized treatment approaches in clinical settings .

Analytical Chemistry

O-Desmethylcarvedilol serves as a reference standard in analytical chemistry for studying the metabolic pathways of carvedilol. Its use allows researchers to:

- Track Metabolism : Investigate the metabolic fate of carvedilol in biological systems.

- Assess Drug Interactions : Evaluate how O-desmethylcarvedilol interacts with various cytochrome P450 enzymes, particularly CYP2D6 and CYP2C9, which play crucial roles in its biotransformation.

Data Table 1: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Clearance (CL/F) | 32.8% decrease in intermediate metabolizers |

| Area Under Curve (AUC) | Higher in IM group compared to EM group |

| Volume of Distribution | Varies based on CYP phenotype |

Drug Development and Industrial Applications

In pharmaceutical development, O-desmethylcarvedilol is utilized for:

- Formulation Development : It aids in creating new drug formulations that enhance therapeutic efficacy.

- Drug Repurposing Studies : Recent research has explored the potential of carvedilol and its metabolites, including O-desmethylcarvedilol, as candidates for repurposing against SARS-CoV-2 due to their antiviral properties .

Biological Research

O-Desmethylcarvedilol is also studied for its effects on cellular signaling pathways. Researchers are investigating:

- Cellular Mechanisms : Understanding how this compound modulates biological processes at the cellular level.

- Therapeutic Potential : Evaluating its role in treating various cardiovascular diseases and other conditions influenced by adrenergic signaling.

Case Study: Interaction with SARS-CoV-2

A recent study employed computational molecular docking to analyze the binding affinity of O-desmethylcarvedilol with the SARS-CoV-2 virus's RNA-dependent RNA polymerase (RdRp). The findings indicated a favorable binding affinity, suggesting potential therapeutic implications during viral infections .

Wirkmechanismus

Desmethyl Carvedilol exerts its effects by interacting with beta-adrenergic receptors, similar to its parent compound, Carvedilol. It inhibits the action of catecholamines (e.g., adrenaline) on these receptors, leading to a decrease in heart rate and blood pressure. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved include the inhibition of cyclic AMP production and subsequent reduction in calcium influx into cardiac cells .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Related Compounds

Structural and Functional Analogues

Key compounds for comparison include carvedilol metabolites, synthetic derivatives, and process-related impurities.

Table 1: Structural and Pharmacological Comparison

Pharmacokinetic and Pharmacodynamic Differences

- Enantiomer-Specific Metabolism : (R)-(+)-DMC shows slower clearance than (S)-(−)-DMC in humans, suggesting stereoselective metabolism .

- Impurity vs. Metabolite : Process-related impurities like N,O-Bis-carvedilol lack therapeutic activity and are strictly controlled to ≤0.1% in formulations per ICH guidelines .

Clinical and Preclinical Insights

- Cardioprotection: DMC’s role in carvedilol’s cardioprotective effects remains unclear.

- A synthetic carbazole analogue showed potent α-glucosidase inhibition, highlighting structural adaptability for new targets .

Biologische Aktivität

O-Desmethylcarvedilol (ODMC) is a significant metabolite of carvedilol, a non-selective beta-blocker and alpha-1 blocker widely used in treating cardiovascular diseases. Understanding the biological activity of ODMC is critical for evaluating its therapeutic potential and pharmacological profile. This article explores the biological activity of ODMC, including its mechanisms of action, pharmacokinetics, structure-activity relationships (SAR), and clinical implications.

ODMC exhibits several biological activities primarily through its interaction with adrenergic receptors. As a beta-adrenergic antagonist, it modulates cardiovascular responses by:

- Beta-Adrenergic Receptor Antagonism : ODMC binds to beta-adrenergic receptors, leading to decreased heart rate and contractility, which is beneficial in managing hypertension and heart failure.

- Antioxidant Properties : Similar to carvedilol, ODMC may possess antioxidant effects, reducing oxidative stress in cardiac tissues. This property is crucial for protecting against ischemia-reperfusion injury and other oxidative damage.

- Influence on Signaling Pathways : ODMC can modulate various signaling pathways associated with cardiovascular health, potentially influencing vascular resistance and heart function.

Pharmacokinetics

The pharmacokinetic profile of ODMC has been studied extensively. Key findings include:

- Metabolism : ODMC is primarily formed through the metabolism of carvedilol via cytochrome P450 enzymes, particularly CYP2D6. Genetic polymorphisms in CYP2D6 can affect the plasma concentrations of ODMC and consequently its therapeutic efficacy .

- Bioavailability : Studies indicate that the bioavailability of ODMC may vary significantly among individuals due to genetic factors impacting metabolism .

Table 1: Pharmacokinetic Parameters of O-Desmethylcarvedilol

| Parameter | Value |

|---|---|

| Half-Life | 7–10 hours |

| Peak Plasma Concentration (Cmax) | Varies by individual metabolism |

| Area Under Curve (AUC) | Increased in intermediate metabolizers compared to extensive metabolizers |

Structure-Activity Relationships (SAR)

Understanding the SAR of ODMC helps elucidate how structural modifications influence its biological activity:

- Structural Modifications : The presence of specific functional groups in ODMC enhances its binding affinity at beta-adrenergic receptors compared to carvedilol. Research indicates that modifications can lead to improved therapeutic effects, such as longer duration of action or reduced side effects .

Table 2: Comparison of Carvedilol and O-Desmethylcarvedilol

| Compound | Beta-Antagonism | Antioxidant Activity | Half-Life |

|---|---|---|---|

| Carvedilol | Strong | Yes | 6–8 hours |

| O-Desmethylcarvedilol | Moderate | Yes | 7–10 hours |

Case Studies and Research Findings

Recent studies have highlighted the potential applications of ODMC in various therapeutic areas:

- Cardiovascular Health :

- COVID-19 Treatment :

-

Oxidative Stress Reduction :

- Research has indicated that both carvedilol and ODMC can mitigate oxidative stress in cardiac tissues through their antioxidant properties, potentially improving outcomes in patients with heart failure.

Q & A

Q. How can researchers ensure reproducibility in O-Desmethylcarvedilol studies amid variability in metabolite profiling?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.